Synthesis and Characterization of 2-(3-Bromo-4-methoxyphenyl)azetidine: A Stereoselective Approach
Synthesis and Characterization of 2-(3-Bromo-4-methoxyphenyl)azetidine: A Stereoselective Approach
Executive Summary
Azetidines have emerged as highly valuable structural motifs in modern medicinal chemistry, frequently deployed as metabolically stable bioisosteres for larger saturated heterocycles (e.g., pyrrolidines or piperidines) to improve pharmacokinetic profiles and introduce conformational constraints ()[1]. The target molecule, 2-(3-bromo-4-methoxyphenyl)azetidine (CAS: 1270404-95-9), is of particular interest to drug development professionals[2]. The 3-bromo-4-methoxyphenyl moiety serves as a versatile pharmacophore and a robust synthetic handle; the bromine atom permits downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings), while the methoxy group acts as a hydrogen bond acceptor and directs molecular conformation[1].
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 2-aryl azetidines requires overcoming the inherent ring strain (~26 kcal/mol) of the four-membered heterocycle ()[3]. While racemic synthesis is possible, modern drug discovery demands enantiopure scaffolds. Therefore, we employ a highly diastereoselective imino-aldol approach utilizing Ellman’s auxiliary ((R)-tert-butanesulfinamide) ()[4].
The mechanistic causality behind this route is designed as a self-validating system:
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Stereocontrol via Chiral Auxiliary: Condensation of 3-bromo-4-methoxybenzaldehyde with (R)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. During the subsequent addition of an ester enolate, the bulky tert-butyl group of the auxiliary forces the reaction through a highly ordered, chair-like transition state, directing the nucleophilic attack strictly to the less hindered Si-face of the imine ()[5].
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Chemoselective Reduction: Lithium aluminum hydride (LiAlH₄) is deployed to reduce the resulting β-amino ester to a γ-amino alcohol. Crucially, under controlled conditions (0 °C to room temperature), LiAlH₄ selectively reduces the ester without cleaving the sensitive N-sulfinyl bond, preserving the stereocenter[6].
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Strain-Inducing Cyclization: The formation of the azetidine ring is achieved via an intramolecular 4-exo-tet SN2 displacement. By treating the γ-amino alcohol with p-toluenesulfonyl chloride (TsCl) and potassium hydroxide (KOH), the primary alcohol is transiently activated as a tosylate[7]. The strong base (KOH) deprotonates the sulfinamide nitrogen, which subsequently attacks the tosylate-bearing carbon, forging the strained four-membered ring[4].
Step-by-Step Experimental Protocol
The following protocol outlines the stereoselective synthesis of (S)-2-(3-bromo-4-methoxyphenyl)azetidine[7].
Step 1: Synthesis of the Chiral N-Sulfinyl Imine
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Charge a flame-dried round-bottom flask with 3-bromo-4-methoxybenzaldehyde (1.0 equiv) and (R)-(+)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF (0.2 M).
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Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) dropwise at room temperature. Ti(OEt)₄ acts as both a Lewis acid catalyst to activate the aldehyde and a water scavenger to drive the equilibrium.
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Stir the reaction for 12 hours. Quench with an equal volume of saturated aqueous NaHCO₃, filter through a Celite pad to remove precipitated titanium dioxide salts, and extract with EtOAc.
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Concentrate and purify via flash column chromatography to yield the chiral imine.
Step 2: Imino-Aldol Addition
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In a separate flask, cool a solution of diisopropylamine (1.2 equiv) in THF to -78 °C and add n-BuLi (1.2 equiv) to generate LDA.
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Add tert-butyl acetate (1.2 equiv) dropwise and stir for 30 minutes to form the ester enolate[4].
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Slowly transfer the enolate solution to a pre-cooled (-78 °C) solution of the chiral imine (from Step 1) in THF.
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Stir for 2 hours at -78 °C, quench with saturated aqueous NH₄Cl, and extract with EtOAc. The product is the diastereomerically pure N-sulfinyl-β-amino ester[7].
Step 3: Chemoselective Reduction
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Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C.
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Add the N-sulfinyl-β-amino ester (1.0 equiv) dissolved in THF dropwise[6].
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Warm the mixture to room temperature and stir for 1.5 hours.
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Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular aluminum salts and concentrate the filtrate to afford the γ-amino alcohol[8].
Step 4: Intramolecular Cyclization
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Dissolve the γ-amino alcohol in THF (0.1 M). Add freshly pulverized KOH (4.0 equiv) and TsCl (1.2 equiv)[7].
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Heat the mixture to reflux for 2-3 hours. The reaction proceeds via in situ tosylation followed by cyclization[4].
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Cool to room temperature, dilute with water, and extract with CH₂Cl₂. Purify via column chromatography to isolate the N-sulfinyl azetidine[6].
Step 5: Auxiliary Deprotection
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Dissolve the N-sulfinyl azetidine in a 4 M solution of HCl in methanol.
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Stir at room temperature for 1 hour to quantitatively cleave the sulfinyl group[7].
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Concentrate the mixture, basify with 1 M NaOH, and extract with CH₂Cl₂ to yield the free base, 2-(3-bromo-4-methoxyphenyl)azetidine[9].
Quantitative Characterization Data
Table 1 summarizes the expected analytical data for the key intermediates in this synthetic workflow, providing a benchmark for self-validation during execution.
| Compound | Step | Expected Yield (%) | Key ¹H NMR Signals (ppm, CDCl₃) | MS (m/z)[M+H]⁺ |
| Chiral N-Sulfinyl Imine | 1 | 85 - 90 | 8.52 (s, 1H, CH=N), 1.25 (s, 9H, tBu) | 318.0 / 320.0 |
| β-Amino Ester | 2 | 75 - 80 | 4.81 (m, 1H, CH-N), 2.75 (d, 2H, CH₂) | 434.1 / 436.1 |
| γ-Amino Alcohol | 3 | 85 - 92 | 3.65 (t, 2H, CH₂-OH), 4.50 (m, 1H, CH-N) | 364.1 / 366.1 |
| N-Sulfinyl Azetidine | 4 | 70 - 75 | 4.95 (t, 1H, CH-N ring), 3.85 (m, 2H, CH₂-N) | 346.0 / 348.0 |
| Final Azetidine | 5 | 90 - 95 | 4.55 (t, 1H, CH-N ring), 3.50 (m, 2H, CH₂-N) | 242.0 / 244.0 |
Note: Mass spectrometry values reflect the characteristic 1:1 isotopic distribution of the ⁷⁹Br and ⁸¹Br isotopes.
Mechanistic Pathway Diagram
Figure 1: Stereoselective synthesis of 2-(3-Bromo-4-methoxyphenyl)azetidine via Ellman's auxiliary.
References
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Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids Source: Organic Letters (ACS Publications) URL:[Link]
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Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
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Diastereoselective Addition of Metal α-Fluoroenolates of Carboxylate Esters to N-tert-Butylsulfinyl Imines: Synthesis of α-Fluoro-β-amino Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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1270404-95-9 2-(3-Bromo-4-methoxyphenyl)azetidine Source: ChemSrc Database URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1270404-95-9_2-(3-Bromo-4-methoxyphenyl)azetidineCAS号:1270404-95-9_2-(3-Bromo-4-methoxyphenyl)azetidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01140J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01140J [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CAS:1270404-95-92-(3-Bromo-4-methoxyphenyl)azetidine-毕得医药 [bidepharm.com]
